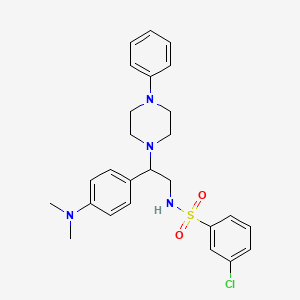

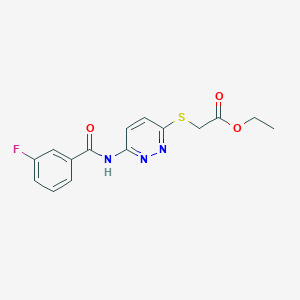

3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives involves multiple steps, including the reaction of sulfonyl chlorides with different amines in the presence of basic media, yielding various N-substituted benzenesulfonamides. Subsequent reactions with electrophiles in basic conditions lead to targeted compounds with specific substitutions and functional groups (Aziz‐ur‐Rehman et al., 2014).

Molecular Structure Analysis

The molecular structure of related benzenesulfonamide compounds has been determined using techniques like X-ray crystallography, revealing intricate details of their crystal lattice, hydrogen bonding, and molecular conformations. For instance, the analysis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provides insights into their molecular and electronic structure, as well as their kinetic behavior (Rublova et al., 2017).

Chemical Reactions and Properties

Benzenesulfonamide derivatives engage in various chemical reactions, highlighting their reactivity and potential for modification. These compounds can participate in nucleophilic substitution reactions and have been utilized in the synthesis of complex molecules with significant biological activity. The structural versatility allows for a wide range of biological and chemical applications, including antimicrobial and anticancer activities (Sojitra et al., 2016).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and applications. For example, the solubility in various solvents and the melting point range can influence their utility in pharmaceutical formulations and chemical reactions (Sączewski, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with various nucleophiles and electrophiles, pKa values, and stability under different conditions, define the scope of application for benzenesulfonamide derivatives. Their ability to act as inhibitors for enzymes like carbonic anhydrase highlights their potential in drug development and therapeutic applications (Lolak et al., 2019).

Aplicaciones Científicas De Investigación

Synthesis and Biological Screening

- Aziz‐ur‐Rehman et al. (2014) conducted research on the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, which were then evaluated for their biological potential against Gram-negative and Gram-positive bacteria, as well as for enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes. The compounds exhibited moderate to good activities (Aziz‐ur‐Rehman et al., 2014).

Molecular Docking and Bioassay Studies

- B. J. Al-Hourani et al. (2016) synthesized a compound closely related to the one and determined its structure using X-ray crystallography. Molecular docking studies were carried out to understand its interaction within the active site of the cyclooxygenase-2 enzyme, compared with the celecoxib drug as a reference compound. The in vitro bioassay studies toward cyclooxygenase-1 and cyclooxygenase-2 enzymes showed no inhibition potency for either enzyme (B. J. Al-Hourani et al., 2016).

Novel Benzenesulfonamide Derivatives

- Asmaa M. Fahim and Mona A. Shalaby (2019) focused on the synthesis of novel benzenesulfonamide derivatives, including chlorinated compounds. These compounds showed excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Chlorine Substitutions in Arylsulfonamides

- W. B. Fernandes et al. (2011) explored the discrete role of chlorine substitutions in the conformation and supramolecular architecture of arylsulfonamides. Their study revealed that chlorine substitution did not substantially alter the molecular conformation or the intermolecular architecture of the unsubstituted sulfonamide (W. B. Fernandes et al., 2011).

Propiedades

IUPAC Name |

3-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31ClN4O2S/c1-29(2)23-13-11-21(12-14-23)26(20-28-34(32,33)25-10-6-7-22(27)19-25)31-17-15-30(16-18-31)24-8-4-3-5-9-24/h3-14,19,26,28H,15-18,20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGRGLVLLJSOMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2486130.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2486131.png)

![Sodium;5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2486140.png)

![5-((2-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486141.png)

![2,5-dimethoxy-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2486142.png)

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2486146.png)

![(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2486150.png)

![11-Methyl-12-(prop-2-en-1-yl)-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2486152.png)